molecular formula C8H6ClF3N2O2 B8056957 Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate

Cat. No.: B8056957
M. Wt: 254.59 g/mol
InChI Key: LJZHVJNOQQFUIW-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate: is a chemical compound characterized by its pyrimidine ring structure, which includes a chlorine atom at the second position and a trifluoromethyl group at the sixth position. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chloro-6-(trifluoromethyl)pyrimidine as the core structure.

  • Reaction Steps: The pyrimidine ring is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce the ethyl ester derivative.

  • Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often synthesized in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Process: Some manufacturers may employ continuous flow reactors to enhance production efficiency and consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom, leading to the formation of different reduced products.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Chloro-substituted pyrimidines.

  • Substitution Products: Azides, amines, and other substituted pyrimidines.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to be integrated into compounds targeting neurological disorders and various cancers, including breast, lung, and colorectal cancers .

Case Study:
A notable study investigated the compound's efficacy in treating cancer. It was found that derivatives of this compound showed significant anti-cancer activity, leading to ongoing clinical trials aimed at evaluating its therapeutic potential .

Agricultural Chemicals

Herbicides and Pesticides:
In the agrochemical sector, this compound is employed in formulating herbicides and fungicides. Its effectiveness in controlling weeds and pests enhances crop protection and yield .

Table 1: Agrochemical Applications

Application TypeDescription
HerbicidesEffective against specific weed species
FungicidesControls fungal infections in crops
Yield EnhancementIncreases overall agricultural productivity

Material Science

Development of Advanced Materials:
The compound is explored for its potential in developing advanced materials such as polymers and coatings. The trifluoromethyl group contributes to unique chemical properties that enhance durability and performance .

Research Findings:
Recent studies have highlighted the use of this compound in creating materials with improved thermal stability and resistance to chemical degradation, making it suitable for various industrial applications .

Analytical Chemistry

Use as a Standard:
In analytical chemistry, this compound serves as a standard for detecting and quantifying similar compounds within complex mixtures. Its well-defined structure aids in the calibration of analytical methods .

Example of Application:
In a study focusing on the detection of pyrimidine derivatives in biological samples, this compound was used to establish baseline measurements, improving the accuracy of the results obtained from complex matrices .

Fluorinated Compounds Research

Understanding Fluorinated Compounds:
The unique trifluoromethyl group present in this compound makes it valuable for research aimed at understanding the behavior of fluorinated compounds. These studies are crucial for various industrial applications, including pharmaceuticals and agrochemicals .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the context, but it generally involves binding to the active site of the target molecule, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

  • Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: This compound shares structural similarities but has a different heterocyclic core.

  • Ethyl 2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)phenoxyacetate: Another related compound with additional functional groups.

This comprehensive overview highlights the significance of Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for ongoing research and development.

Biological Activity

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of a chloro group and a trifluoromethyl group at specific positions on the pyrimidine ring. Its chemical structure allows for various interactions with biological targets, making it a valuable compound in drug discovery.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which are critical in mediating inflammation and pain responses.
  • Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. It inhibits the production of pro-inflammatory cytokines like TNF-α in activated microglia, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : this compound has demonstrated antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This activity is likely due to its ability to disrupt bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits TNF-α production; reduces microglial activation
NeuroprotectiveProtects neuronal cells from oxidative stress
AntimicrobialEffective against E. coli and S. aureus
AntiviralPotential activity against viral infections
AnticancerInduces apoptosis in cancer cell lines

Neuroprotective Effects

A study demonstrated that this compound significantly reduced the levels of reactive oxygen species (ROS) in human neuronal cells subjected to oxidative stress. The compound also decreased the expression of cleaved caspase-3, a marker of apoptosis, indicating its protective role against neuronal cell death .

Antimicrobial Activity

In vitro assays revealed that this compound exhibited bacteriostatic effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell lysis .

Research Applications

This compound serves as an important intermediate in pharmaceutical synthesis, particularly for developing drugs targeting inflammatory diseases and cancer. Its versatility allows it to be utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex bioactive compounds .

Properties

IUPAC Name

ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-5(8(10,11)12)14-7(9)13-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZHVJNOQQFUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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